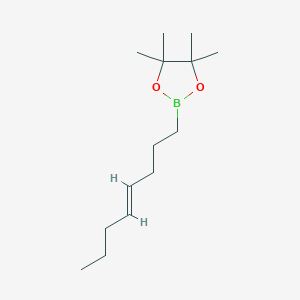

4-Octenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Octenylboronic acid pinacol ester is an organoboron compound that features a boronic ester functional group. This compound is particularly valuable in organic synthesis due to its versatility and stability. It is often used in various chemical reactions, including cross-coupling reactions, which are essential for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Octenylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the hydroboration of 4-octene followed by esterification with pinacol. The hydroboration step typically uses a borane reagent, such as borane-tetrahydrofuran complex, under mild conditions. The resulting boronic acid is then reacted with pinacol in the presence of a dehydrating agent to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can significantly enhance the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-Octenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Reduction: Reduction reactions can convert the ester to the corresponding alkane.

Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: 4-Octen-1-ol

Reduction: Octane

Substitution: Various substituted alkenes depending on the coupling partner.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Octenylboronic acid pinacol ester serves as a crucial building block in the synthesis of various organic compounds. Its boronate functionality allows it to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. It can be used in the synthesis of bioactive molecules that target specific biological pathways. For instance, derivatives of 4-octenylboronic acid are explored for their efficacy against certain cancer cell lines and as inhibitors of key enzymes involved in disease progression.

Polymer Chemistry

In polymer science, this compound is utilized to create functionalized polymers with specific properties. These polymers can be tailored for applications such as drug delivery systems, where controlled release and targeted delivery are paramount.

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel anticancer agents using this compound as a key intermediate. The research demonstrated that derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for future drug development.

Case Study 2: Drug Delivery Systems

Another investigation focused on developing a drug delivery system that incorporated nanoparticles functionalized with this compound. The study showed enhanced cellular uptake and targeted delivery of therapeutic agents to cancer cells, improving treatment efficacy while reducing side effects.

Mecanismo De Acción

The mechanism of action of 4-octenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. This complex can undergo various transformations, such as transmetalation in Suzuki-Miyaura coupling, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Butenylboronic acid pinacol ester

- 4-Hexenylboronic acid pinacol ester

- 4-Decenylboronic acid pinacol ester

Uniqueness

4-Octenylboronic acid pinacol ester is unique due to its specific chain length and the presence of a double bond, which provides distinct reactivity and selectivity in chemical reactions. Compared to shorter or longer chain analogs, it offers a balance of stability and reactivity, making it particularly useful in various synthetic applications.

Actividad Biológica

Overview of 4-Octenylboronic Acid Pinacol Ester

Chemical Structure and Properties

this compound is a boronic acid derivative characterized by its unique structure, which includes a boron atom bonded to an octene chain and a pinacol ester group. This compound is part of a larger class of boronic acids known for their reactivity and ability to form reversible covalent bonds with diols, making them useful in various biological applications.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily stems from its ability to interact with biological molecules, particularly those containing hydroxyl groups. The boron atom can form boronate esters with sugars and other polyols, which can influence metabolic pathways. This interaction is crucial for the modulation of enzyme activity and the development of targeted drug delivery systems.

Applications in Drug Development

Research indicates that compounds like this compound can be utilized in drug design, particularly for targeting specific enzymes involved in metabolic diseases. Their ability to selectively bind to certain biological targets makes them valuable in creating more effective therapeutic agents.

Case Studies and Research Findings

-

Enzyme Inhibition Studies

- A study investigating the inhibitory effects of boronic acids on proteases demonstrated that derivatives like this compound could effectively bind to the active sites of enzymes, leading to decreased enzyme activity. This property is particularly significant in cancer research, where protease inhibitors are sought after as potential therapeutic agents.

-

Targeted Drug Delivery

- Research has shown that boronic acid derivatives can be employed in the development of drug delivery systems that respond to changes in pH or glucose levels. For instance, the incorporation of this compound into polymeric nanoparticles has been explored for delivering chemotherapeutic agents specifically to cancer cells, enhancing the efficacy while reducing side effects.

-

Bioconjugation Techniques

- The reactivity of this compound with diols has been utilized in bioconjugation strategies, allowing for the attachment of drugs or imaging agents to biomolecules. This method enhances the specificity and effectiveness of therapeutic agents by ensuring they are delivered precisely where needed.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition, targeted drug delivery | Cancer therapy, metabolic disease treatment |

| Phenylboronic Acid | Similar binding properties; used in glucose sensing | Diabetes management |

| 3-Pyridinylboronic Acid | Inhibits specific proteases; potential anti-cancer effects | Cancer research |

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-oct-4-enyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h8-9H,6-7,10-12H2,1-5H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSJTVKALWIDDJ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC=CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC/C=C/CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.